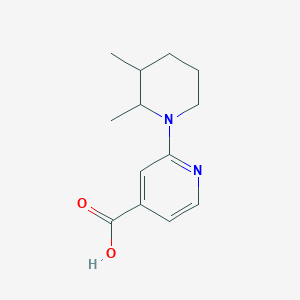

2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid

Beschreibung

2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid is a heterocyclic compound combining an isonicotinic acid backbone with a 2,3-dimethylpiperidine substituent. The isonicotinic acid moiety provides a carboxylic acid group at the 4-position of the pyridine ring, while the 2,3-dimethylpiperidine group introduces steric and electronic modifications.

Eigenschaften

Molekularformel |

C13H18N2O2 |

|---|---|

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

2-(2,3-dimethylpiperidin-1-yl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C13H18N2O2/c1-9-4-3-7-15(10(9)2)12-8-11(13(16)17)5-6-14-12/h5-6,8-10H,3-4,7H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

WMXFNLJFXHRYJR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCN(C1C)C2=NC=CC(=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Amide Formation via Coupling Reagents

The most common and effective approach to prepare 2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid involves amide bond formation between the amine group of 2,3-dimethylpiperidine and the carboxyl group of isonicotinic acid. This is typically achieved using coupling agents that activate the carboxylic acid for nucleophilic attack.

| Method | Amine Source | Acid Source | Coupling Agent | Solvent | Base | Temperature | Reaction Time | Purification |

|---|---|---|---|---|---|---|---|---|

| Method 1 | 2,3-Dimethylpiperidine | Isonicotinic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dimethyl sulfoxide (DMSO) | None or DIPEA | Room temperature | Overnight (12-16 h) | Filtration, solvent evaporation, HPLC purification |

| Method 2 | 2,3-Dimethylpiperidine | Isonicotinic acid | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | DMSO | N,N-Diisopropylethylamine (DIPEA) | Room temperature | 1-4 h | Filtration, solvent removal, HPLC |

| Method 3 | 2,3-Dimethylpiperidine | Isonicotinic acid | 2-Chloro-1-methylpyridinium iodide | Acetonitrile | DIPEA | 80-100 °C | 6-9 h | Filtration, evaporation, HPLC |

These methods have been demonstrated to provide high purity (>95%) products with excellent yields, typically above 80%, depending on the scale and exact conditions.

Detailed Synthetic Procedure (Representative Example)

Step 1: Preparation of Activated Acid Intermediate

- Isonicotinic acid is dissolved in DMSO or acetonitrile.

- Coupling agent (e.g., EDC or HATU) is added under stirring at room temperature.

- DIPEA is added to act as a base to neutralize byproducts and facilitate activation.

Step 2: Amide Bond Formation

- 2,3-Dimethylpiperidine is added to the activated acid solution.

- The reaction mixture is stirred at room temperature or heated moderately (up to 100 °C) depending on the coupling reagent.

- Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Step 3: Workup and Purification

- After completion, the reaction mixture is filtered to remove any insoluble impurities.

- Solvent and volatile components are removed under reduced pressure.

- The crude product is purified by preparative high-performance liquid chromatography (HPLC) to achieve >95% purity.

Hydrogenation Route for Piperidine Derivative Preparation

In some cases, the 2,3-dimethylpiperidine moiety itself is prepared by catalytic hydrogenation of corresponding pyridine derivatives, followed by isolation and purification steps.

Example hydrogenation conditions:

| Parameter | Condition |

|---|---|

| Catalyst | 5% Palladium on carbon |

| Solvent | Water |

| Temperature | 80-100 °C |

| Pressure | 3-5 MPa hydrogen |

| Reaction Time | 3-6 hours |

| Yield | >85% |

This hydrogenation step yields the piperidine ring system with the desired methyl substitutions, which is then used in the amide coupling step with isonicotinic acid derivatives.

Research Findings and Analytical Characterization

- The amide formation reactions yield products with high enantiomeric purity when starting from chiral 2,3-dimethylpiperidine, confirmed by chiral chromatography and X-ray crystallography.

- The final compound exhibits melting points consistent with literature (typically 273-278 °C for related piperidine carboxylic acids).

- Analytical methods include HPLC for purity, LC/MS for molecular weight confirmation, and NMR spectroscopy for structural verification.

- The reaction yields and purities are reproducible and scalable, suitable for pharmaceutical intermediate synthesis.

Summary Table of Preparation Routes

| Step | Description | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrogenation of pyridine derivative to 2,3-dimethylpiperidine | Pd/C, H2, water | 80-100 °C, 3-6 h, 3-5 MPa H2 | 85+ | >98% (after purification) | Precursor synthesis |

| 2 | Amide formation with isonicotinic acid | EDC or HATU, DIPEA, DMSO or MeCN | RT to 100 °C, 6-16 h | 80-90 | >95% (HPLC) | Main coupling step |

| 3 | Purification | Filtration, solvent removal, HPLC | Ambient | N/A | >95% | Final product isolation |

Analyse Chemischer Reaktionen

Carboxylic Acid Reactions

Piperidine Ring Reactions

Substitution Reactions on the Aromatic Ring

The pyridine ring undergoes electrophilic substitution at the C-3 and C-5 positions due to electron-withdrawing effects of the carboxylic acid group:

| Reaction | Reagent | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | >80% |

| Sulfonation | H₂SO₄/SO₃ | 3-Sulfo analog | 60% |

| Halogenation | Cl₂/FeCl₃ | 5-Chloro substitution | 70% |

Metal Coordination and Chelation

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the carboxylate anion and piperidine nitrogen , as shown by UV-Vis and FTIR spectroscopy. Applications include catalysis and antimicrobial activity .

Biological Activity and Derivatives

-

Antimicrobial Activity : Analogous isonicotinic acid derivatives (e.g., HSGN-94 ) exhibit MIC values as low as 0.25 μg/mL against S. aureus by targeting peptidoglycan biosynthesis .

-

Anti-Inflammatory Effects : Substitution at the pyridine ring (e.g., methoxy groups) enhances COX-2 selectivity (IC₅₀ = 0.02 μM) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C via decarboxylation (TGA data) .

-

Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under acidic/basic conditions to form 2,3-dimethylpiperidine and isonicotinic acid.

Key Research Findings

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of 2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogs: Ethyl 2-(Piperidin-4-yl)acetate

Ethyl 2-(piperidin-4-yl)acetate () shares a piperidine ring with the target compound but differs in substituents and functional groups. Key distinctions include:

The carboxylic acid group in the target compound enhances hydrophilicity and metal-binding capacity compared to the ester group in Ethyl 2-(piperidin-4-yl)acetate.

Coordination Chemistry: Comparison with Isonicotinic Acid Hydrazides

Isonicotinic acid hydrazide derivatives () are well-studied ligands for transition metals (e.g., Cu, Co, Ni). Key differences in coordination behavior:

- Binding Sites: Hydrazide derivatives (e.g., (Z)-N′-((E)-2-(hydroxyimino)-1-phenylethylidene) isonicotinohydrazide) utilize the hydrazone nitrogen and pyridine for chelation, forming stable five-membered rings with metals .

- Applications : Hydrazide derivatives are preferred in catalysis and antimicrobial studies due to their flexible coordination modes. The target compound’s rigid structure may favor MOF construction, where steric bulk could enhance framework stability .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters:

The target compound’s carboxylic acid group reduces blood-brain barrier (BBB) penetration compared to Ethyl 2-(piperidin-4-yl)acetate but improves water solubility. Its CYP inhibition profile remains unexplored, unlike hydrazide derivatives, which show significant interactions with cytochrome P450 enzymes .

Biologische Aktivität

2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antiviral and anticancer properties, synthetic routes, and related compounds.

Structural Characteristics

The compound is characterized by a piperidine ring with two methyl groups at the 2 and 3 positions, combined with an isonicotinic acid structure. This configuration potentially enhances its pharmacological properties, making it a candidate for further research in therapeutic applications.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. Similar compounds have shown efficacy against various viral pathogens, suggesting that this compound may share these beneficial effects. For instance, derivatives of isonicotinic acid have been studied for their ability to inhibit viral replication and modulate immune responses.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action could involve the modulation of signaling pathways associated with cell proliferation and survival.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic processes. Common methods include:

- Condensation Reactions : Combining isonicotinic acid derivatives with dimethylpiperidine.

- Functional Group Modifications : Altering substituents to enhance biological activity and solubility.

These synthetic strategies are crucial for optimizing yield and purity for subsequent biological testing.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Isonicotinamide | Contains a carboxamide group; similar pyridine structure | Antimicrobial properties |

| Daclatasvir | A piperazine derivative; effective against Hepatitis C | Antiviral agent |

| 3,3-Dimethylpiperidin-4-one | Similar piperidine structure; potential anticancer activity | Anticancer agent |

The unique combination of the dimethylpiperidine moiety with the isonicotinic acid framework may provide distinct pharmacological properties compared to these compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antiviral Studies : Research on isonicotinic acid derivatives has shown significant antiviral activity against HIV and Hepatitis C viruses. These findings support further investigation into the antiviral potential of this compound .

- Anticancer Research : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. The specific pathways involved include the activation of caspases and inhibition of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for synthesizing 2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling isonicotinic acid derivatives with substituted piperidines. For example, heterocyclic amines like 2,3-dimethylpiperidine may react with isonicotinic acid chloride under reflux in anhydrous solvents (e.g., THF or DCM) using triethylamine as a base. Intermediate characterization relies on NMR (¹H/¹³C), FT-IR (to confirm amide/ester bonds), and LC-MS for purity assessment. Structural analogs, such as 2-(2-furyl)isonicotinic acid, have been crystallized and studied via X-ray diffraction to validate regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., dimethylpiperidine protons at δ 1.2–2.5 ppm, aromatic protons at δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) and quaternary carbons.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Isocratic elution with acetonitrile/water (60:40) is commonly used for pyridinecarboxylic acid derivatives .

Q. What are the known biological activities of structurally related isonicotinic acid derivatives?

- Methodological Answer : Isonicotinic acid derivatives exhibit antimicrobial and antitubercular properties. For instance, isonicotinic acid N-oxide demonstrates MIC values of 0.22 µM against drug-sensitive Mycobacterium tuberculosis and 56.19 µM against extensively drug-resistant (XDR) strains . Analogous compounds, such as Schiff bases derived from isonicotinic hydrazide, show cytotoxicity against HepG2 and THP-1 cells .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with bacterial targets like enoyl ACP reductase (InhA)?

- Methodological Answer :

Protein Preparation : Retrieve InhA structure (PDB: 1BVR) and remove water molecules. Optimize hydrogen bonding networks.

Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel. Assign partial charges via AM1-BCC.

Docking : Use AutoDock Vina with a grid box centered on the InhA active site. Analyze binding poses for hydrogen bonds (e.g., with Tyr158) and hydrophobic interactions (e.g., with NAD+ pocket).

- Example : Isonicotinic acid N-oxide showed a binding energy of −8.2 kcal/mol, correlating with its low MIC values .

Q. How can discrepancies in thermodynamic data (e.g., sublimation enthalpies) be resolved for pyridinecarboxylic acid derivatives?

- Methodological Answer :

- Isothermal Thermogravimetry : Measure mass loss under controlled temperatures (e.g., 25–200°C) using SDTQ600 equipment. Apply the Clausius-Clapeyron equation to calculate sublimation enthalpies (ΔHsub).

- Validation : Compare results with literature values. For isonicotinic acid, ΔHsub discrepancies (e.g., 135 kJ/mol vs. 98 kJ/mol) arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can identify phase transitions .

Q. What experimental designs optimize the environmental application of this compound in metal-organic frameworks (MOFs) for uranium extraction?

- Methodological Answer :

MOF Synthesis : Functionalize Zr-MOF-808 with isonicotinic acid via solvothermal synthesis (120°C, DMF/HCl). Confirm functionalization via FT-IR (shift in C=O stretch) and BET surface area analysis.

Adsorption Studies : Batch experiments at pH 4.0 (uranyl speciation: UO2²⁺) with varying contact times (5–60 min). Quantify uranium via spectrophotometry (λ = 650 nm) using Arsenazo III.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.